
Ethyl (2-methyl-3-propanoylindolizin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-methyl-3-propanoylindolizin-1-yl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular compound features an indolizine ring, which is a nitrogen-containing heterocycle, making it of interest in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-methyl-3-propanoylindolizin-1-yl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{R-COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{R-COO-C}_2\text{H}_5 + \text{H}_2\text{O} ] where R represents the 2-methyl-3-propanoylindolizin-1-yl group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2-methyl-3-propanoylindolizin-1-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to alcohols.
Substitution: Grignard reagents (RMgX) can be used to introduce various alkyl groups.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (2-methyl-3-propanoylindolizin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities due to the indolizine ring, which is known to exhibit various pharmacological properties.
Medicine: Investigated for its potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of ethyl (2-methyl-3-propanoylindolizin-1-yl)acetate is largely dependent on its interaction with biological targets. The indolizine ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavoring and perfumery.
Ethyl benzoate: An ester with a floral scent, used in fragrances and as a solvent.
Uniqueness
Ethyl (2-methyl-3-propanoylindolizin-1-yl)acetate is unique due to the presence of the indolizine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in medicinal chemistry and organic synthesis.
Propiedades
Número CAS |
63426-67-5 |
|---|---|
Fórmula molecular |
C16H19NO3 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
ethyl 2-(2-methyl-3-propanoylindolizin-1-yl)acetate |
InChI |
InChI=1S/C16H19NO3/c1-4-14(18)16-11(3)12(10-15(19)20-5-2)13-8-6-7-9-17(13)16/h6-9H,4-5,10H2,1-3H3 |
Clave InChI |
NVYVWVRWCVCTJJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C(=C2N1C=CC=C2)CC(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



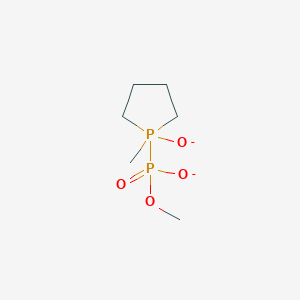

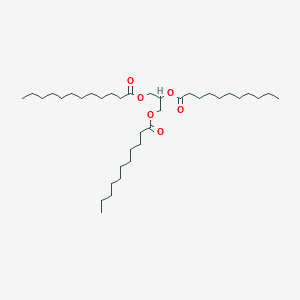
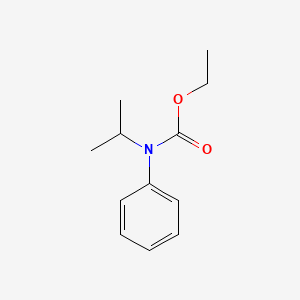

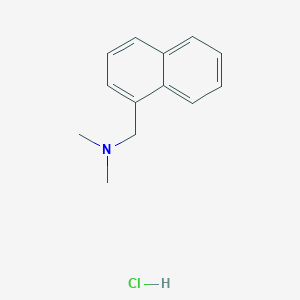
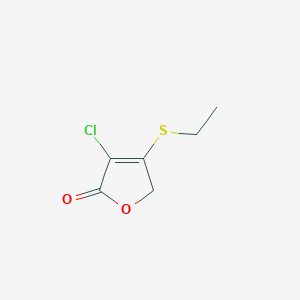
![Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate](/img/structure/B14511314.png)

![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine](/img/structure/B14511336.png)
![3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane](/img/structure/B14511343.png)
![2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14511346.png)
![1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl-](/img/structure/B14511352.png)
